molecular formula C5H10O3 B14026040 (s)-2-(Hydroxymethyl)butyric acid

(s)-2-(Hydroxymethyl)butyric acid

Cat. No.: B14026040
M. Wt: 118.13 g/mol
InChI Key: ZMZQVAUJTDKQGE-BYPYZUCNSA-N
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Description

(s)-2-(Hydroxymethyl)butyric acid is an organic compound with the molecular formula C₅H₁₀O₃ It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(Hydroxymethyl)butyric acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-keto-4-hydroxybutyric acid using chiral catalysts. Another method includes the hydrolysis of 2-(hydroxymethyl)butyronitrile under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods are favored due to their efficiency and sustainability. For example, certain strains of bacteria can be engineered to produce this compound through fermentation, which can then be purified and isolated for various applications.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(Hydroxymethyl)butyric acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-ketobutyric acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₃) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-ketobutyric acid

    Reduction: 2-(Hydroxymethyl)butanol

    Substitution: Various substituted butyric acid derivatives

Scientific Research Applications

(s)-2-(Hydroxymethyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain amino acids and metabolic intermediates.

    Medicine: Research is ongoing into its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (s)-2-(Hydroxymethyl)butyric acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of important biomolecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybutyric acid: Similar in structure but lacks the hydroxymethyl group.

    3-Hydroxybutyric acid: Differs in the position of the hydroxyl group.

    4-Hydroxybutyric acid:

Uniqueness

(s)-2-(Hydroxymethyl)butyric acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)butanoic acid

InChI

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

ZMZQVAUJTDKQGE-BYPYZUCNSA-N

Isomeric SMILES

CC[C@@H](CO)C(=O)O

Canonical SMILES

CCC(CO)C(=O)O

Origin of Product

United States

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